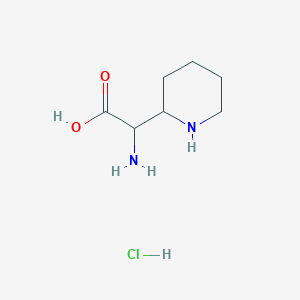

2-(Piperidin-2-yl)glycine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-piperidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRVJIAOATLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Piperidine-Containing Drugs: A Technical Guide

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged scaffold" in medicinal chemistry, appearing in over 20 distinct drug classes ranging from analgesics and antipsychotics to antihistamines and cholinesterase inhibitors.[1] Its ubiquity is not accidental but stems from its unique physicochemical versatility: it functions as a stable, conformationally flexible spacer that positions a basic nitrogen atom to form critical ionic interactions (salt bridges) with target proteins, while its carbon skeleton facilitates hydrophobic contacts.

This guide dissects the molecular mechanisms of piperidine-based pharmacophores, focusing on their interaction with G-Protein Coupled Receptors (GPCRs), enzymes, and transporters. It provides actionable experimental protocols for validating these mechanisms in a drug discovery setting.[2]

Part 1: Structural & Physicochemical Basis

To understand the mechanism, one must first understand the tool. The piperidine ring operates through three primary molecular levers:

-

The Cationic Anchor (pKa ~11.2): At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (

).[2] This positive charge allows it to act as a "cationic anchor," forming a high-energy salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues deep within the binding pockets of GPCRs (e.g., Asp147 in -

Conformational Steering: The ring exists primarily in a chair conformation, which minimizes steric strain.[2] This provides a rigid yet adaptable scaffold that directs substituents (e.g., the 4-anilidopiperidine moiety in fentanyl) into specific hydrophobic sub-pockets, optimizing selectivity.

-

Cation-

Interactions: The protonated nitrogen often engages in cation-

Part 2: Mechanistic Case Studies

GPCR Modulation: The Fentanyl Class (Agonists)

Target:

Fentanyl derivatives utilize the piperidine ring to penetrate deep into the mOR transmembrane bundle.[2][3]

-

Primary Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp147 (TM3).[2] This is the "anchor" step.

-

Secondary Interaction (The "Switch"): Recent molecular dynamics studies reveal that the piperidine moiety also hydrogen bonds with His297 (TM6).[2] The protonation state of His297 modulates this interaction, allowing the ligand to stabilize the active receptor conformation, triggering

protein coupling. -

Downstream Effect:

subunit inhibits adenylyl cyclase

Enzyme Inhibition: Donepezil (Reversible Inhibitor)

Target: Acetylcholinesterase (AChE) Mechanism: Dual-Site Binding (CAS & PAS)[2]

Donepezil is a textbook example of a "molecular clamp."[2]

-

Catalytic Anionic Site (CAS): The benzylpiperidine moiety enters the deep gorge of the enzyme. The positively charged nitrogen interacts with Trp84 and Phe330 via cation-

interactions, blocking the active site. -

Peripheral Anionic Site (PAS): The indanone ring binds at the gorge entrance (PAS), interacting with Trp279 .

-

Result: This dual binding physically occludes the entry of acetylcholine, preventing its hydrolysis without covalently modifying the enzyme.

Transporter Blockade: Methylphenidate (Blocker)

Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) Mechanism: Reuptake Inhibition[2][4][5]

Methylphenidate (MPH) binds to the S1 site of the transporter, stabilizing it in an outward-facing conformation.

-

Binding: The piperidine nitrogen binds to the conserved aspartate residue in TM1 (Asp79 in DAT).[2]

-

Steric Blockade: The phenyl ring and the ester group sterically prevent the conformational shift required to translocate dopamine/norepinephrine across the membrane.

-

Result: Increased extracellular concentration of monoamines.[2][4]

Part 3: Visualization of Signaling Pathways

Diagram 1: Fentanyl-mOR Activation Pathway

This diagram illustrates the cascade initiated by the piperidine-mediated binding event.[2]

Caption: Molecular cascade of Fentanyl-induced analgesia initiated by piperidine-Asp147 interaction.[2]

Diagram 2: Donepezil Dual-Binding Mechanism

Visualizing the "molecular clamp" mechanism on Acetylcholinesterase.[2]

Caption: Dual-site inhibition of AChE by Donepezil, bridging the CAS and PAS regions.

Part 4: Experimental Protocols (Validation)

To confirm the mechanism of action for a novel piperidine-containing lead compound, the following protocols are standard.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Transfect CHO or HEK293 cells with human mOR cDNA.[2]

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge at 40,000

for 20 min; resuspend pellet in buffer.

-

-

Incubation:

-

Equilibration: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce nonspecific binding) using a cell harvester.

-

Quantification: Wash filters

with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[2] -

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Verify if the binding translates to functional agonism (Gi/o pathway).[2]

-

Cell Seeding: Seed mOR-expressing cells (2,000 cells/well) in 384-well plates.

-

Stimulation:

-

Pre-treat cells with Forskolin (10

M) to elevate baseline cAMP levels.[2] -

Add test piperidine compound (agonist mode) and incubate for 30 min at 37°C.

-

-

Detection:

-

Readout:

-

In the absence of cAMP (high inhibition), FRET occurs.

-

In the presence of cellular cAMP (low inhibition), FRET is disrupted.

-

Result: An agonist will decrease cAMP, increasing the FRET signal relative to Forskolin-only control.

-

Data Summary Table: Comparative Mechanisms

| Drug | Target | Piperidine Role | Key Residue Interaction | Outcome |

| Fentanyl | Cationic Anchor | Asp147 (Salt Bridge) | Agonism (Analgesia) | |

| Donepezil | Acetylcholinesterase | Cation- | Trp84, Phe330 | Inhibition (Cognitive Enhancement) |

| Methylphenidate | DAT / NET | Steric Blocker | Asp79 (DAT) | Reuptake Blockade (Stimulation) |

| Raloxifene | Estrogen Receptor | Helix 12 Displacer | Asp351 | Antagonism (SERM) |

References

-

Vo, Q. N., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. JACS Au.[2] Link[2]

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

-

Volz, T. J. (2008).[2] Neuropharmacological Mechanisms Underlying the Neuroprotective Effects of Methylphenidate. Current Neuropharmacology. Link

-

Lovering, F., et al. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

CAS number and IUPAC name for 2-(Piperidin-2-yl)glycine hcl

The following technical guide details the chemical identity, synthesis, and application of 2-(Piperidin-2-yl)glycine Hydrochloride , a non-proteinogenic amino acid derivative used significantly in peptidomimetic drug design and excitatory amino acid research.

Executive Summary & Chemical Identity

2-(Piperidin-2-yl)glycine Hydrochloride (also known as

It serves as a critical scaffold in the synthesis of antitumor antibiotics (e.g., 593A/Streptolutin ) and as a conformational probe for glutamate receptors (AMPA/NMDA) and Excitatory Amino Acid Transporters (EAATs).

Core Identifiers

| Parameter | Detail |

| CAS Number (HCl Salt) | 1958064-76-0 (Common commercial reference) |

| CAS Number (Free Base) | 183859-35-0 |

| IUPAC Name | 2-Amino-2-(piperidin-2-yl)acetic acid hydrochloride |

| Synonyms | 2-Piperidylglycine HCl; |

| Molecular Formula | C |

| Molecular Weight | 194.66 g/mol (Salt); 158.20 g/mol (Free Base) |

| SMILES | Cl.NC(C1CCCCN1)C(O)=O |

Structural Analysis & Stereochemistry

Unlike standard

-

The

-carbon of the glycine moiety. -

The C2 position of the piperidine ring.[1]

This results in four possible stereoisomers (two diastereomeric pairs):

-

Erythro Isomers: (2S, 2'S) and (2R, 2'R)

-

Threo Isomers: (2S, 2'R) and (2R, 2'S)

The relative stereochemistry significantly impacts biological activity. For instance, in glutamate receptor mapping, the specific orientation of the ammonium groups (distal vs.

Stereochemical Visualization

Figure 1: Stereochemical relationships arising from the two chiral centers in 2-(Piperidin-2-yl)glycine.

Synthesis & Manufacturing Protocol

The synthesis of 2-(Piperidin-2-yl)glycine is challenging due to the need to control two stereocenters. A robust method involves the Imino Ether Condensation route, which allows for the construction of the glycine moiety onto a pre-formed piperidine ring.

Method: Nitroacetate Condensation (Racemic Route)

This protocol yields the ethyl ester precursor, which is subsequently hydrolyzed.

Step-by-Step Methodology:

-

Activation: React

-valerolactam with trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane (DCM) to generate the imino ether (2-methoxy-3,4,5,6-tetrahydropyridine). -

Condensation: Treat the imino ether with ethyl nitroacetate. The nucleophilic carbon of the nitroacetate attacks the electrophilic imino carbon.

-

Hydrogenation: The resulting ethyl nitro-2-piperidylidene acetate intermediate is subjected to catalytic hydrogenation (H

, Pt/C) in ethanol. This step simultaneously reduces the double bond and the nitro group to an amine. -

Hydrolysis: Acid hydrolysis (6M HCl, reflux) removes the ethyl ester protection and converts the amine to the hydrochloride salt.

Self-Validating Checkpoint:

-

Intermediate Check: The nitro-enamine intermediate should exhibit a distinct UV absorption and loss of the lactam carbonyl signal in IR (approx. 1660 cm

). -

Final Purity: The disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) in

H NMR confirms successful hydrolysis.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via nitroacetate condensation.

Biological Applications & Pharmacological Significance[3][4]

Peptidomimetics & Conformational Constraint

In drug design, 2-(Piperidin-2-yl)glycine is used to restrict the conformational freedom of peptides. By incorporating this amino acid, researchers can lock the

-

Mechanism: The bulky piperidine ring adjacent to the

-carbon creates steric hindrance, forcing the peptide into specific secondary structures (e.g., -

Utility: This is critical for stabilizing bioactive peptide conformations to increase potency and metabolic stability (resistance to proteases).

Antitumor Antibiotic Precursor

This compound is a structural homolog and synthetic precursor to Antitumor Agent 593A (Streptolutin).[2] 593A is a bis-piperidyl amino acid derivative that chelates metal ions and interacts with DNA. Studying the simplified 2-(Piperidin-2-yl)glycine analog helps elucidate the minimal pharmacophore required for this cytotoxic activity.

Glutamate Receptor Ligands

As a rigidified diamino acid, it mimics the spacing of functional groups in glutamate and lysine.

-

Target: Excitatory Amino Acid Transporters (EAATs).

-

Activity: The specific stereoisomers (particularly the threo forms) have been investigated as blockers or substrates for glutamate transport, providing insight into the neuroprotective mechanisms against excitotoxicity.

Analytical Characterization (Expected Data)

For the Hydrochloride Salt (C

| Technique | Expected Signal Characteristics |

| Carbonyl: ~170-172 ppm. | |

| Mass Spectrometry | ESI+: m/z 159.1 [M+H] |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents (DCM, Hexane). |

Safety & Handling

-

Hazards: As a hydrochloride salt of a diamine, the compound is corrosive and an irritant . It causes severe skin burns and eye damage (Category 1B).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Disposal: Dissolve in water and neutralize before disposal via a licensed chemical waste contractor.

References

-

Chung, K., Lou, Y. Y., & Kim, W. (2010).[4] A Synthetic Approach to 2-Piperidylglycine. ChemInform.

-

ChemicalBook. (2025). 2-(Piperidin-2-yl)glycine Hydrochloride Product Details.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Piperidine Derivatives.

-

Arcolin, G., et al. (2010). Stereoselective Synthesis of Chiral

-Functionalized (E)-Allylic Amines.

Sources

Literature review on glycine transporter type 2 (GlyT-2) inhibitors

Executive Summary

The Glycine Transporter Type 2 (GlyT-2) represents a high-potential, yet historically challenging target for the treatment of neuropathic pain and spasticity. Unlike its isoform GlyT-1, which regulates NMDA receptor tone in the forebrain, GlyT-2 is presynaptically localized in the spinal dorsal horn, where it is essential for recycling glycine to maintain inhibitory neurotransmission.

This guide synthesizes the evolution of GlyT-2 pharmacology—from the toxicity of early irreversible inhibitors to the recent clinical success of dual-action agents like Opiranserin (VVZ-149). It provides actionable protocols for screening and validation, grounded in the critical distinction between transport blockade and transporter sequestration .

Part 1: Physiological Context & The "Pain Gate"

The Glycinergic Brake

In the dorsal horn of the spinal cord, glycinergic interneurons act as a "brake" on nociceptive signals traveling from the periphery to the brain.[1] Under chronic pain conditions (neuropathic injury), this inhibitory tone is often lost—a phenomenon known as disinhibition.[2]

-

GlyT-1 (Glial/Post-synaptic): Maintains low extracellular glycine to prevent receptor desensitization. Inhibition here can cause excitotoxicity or respiratory depression.

-

GlyT-2 (Neuronal/Pre-synaptic): Re-uptakes glycine into the terminal to refill synaptic vesicles via the Vesicular Inhibitory Amino Acid Transporter (VIAAT).[2]

The Therapeutic Hypothesis: Inhibiting GlyT-2 increases the extracellular residence time of glycine, enhancing chloride influx through post-synaptic Glycine Receptors (GlyRs) and hyperpolarizing the nociceptive neuron. However, complete or irreversible blockade prevents vesicle refilling, eventually depleting the terminal of glycine and paradoxically increasing pain (the toxicity mechanism of ORG-25543).

Visualization: The Glycinergic Synapse

The following diagram illustrates the recycling pathway and the critical intervention points.

Caption: Figure 1: The GlyT-2 recycling loop. Inhibition increases cleft glycine (analgesia) but must allow partial refilling to prevent vesicle depletion.

Part 2: The Inhibitor Landscape & SAR

Drug development in this space is defined by the struggle between potency and the "therapeutic window" of reversibility.

| Compound Class | Representative | Mechanism | Status/Outcome |

| Gen 1: Irreversible | ORG-25543 | Irreversible binding; depletes cytosolic glycine pool. | Failed. Caused severe motor dysfunction and tremors due to total loss of inhibitory tone [1]. |

| Gen 2: Reversible Tools | ALX-1393 | Reversible, competitive inhibitor.[3] High selectivity (40x over GlyT-1). | Preclinical. Poor BBB penetration (<5%) and metabolic instability limited clinical use, but remains a standard lab tool [2]. |

| Gen 3: Dual-Action | Opiranserin (VVZ-149) | Reversible GlyT-2 inhibition + 5-HT2A antagonism.[4] | Approved (S. Korea, 2024). Dual mechanism mitigates toxicity; effective for post-op pain [3].[5] |

| Gen 4: Bioactive Lipids | N-acyl amino acids (e.g., C18ω9-L-Lys) | Allosteric modulation via a "deep lipid cavity" on the transporter. | Research. High potency (IC50 ~25 nM) and novel binding site offer a new route to avoid GlyT-1 cross-reactivity [4]. |

Structure-Activity Relationship (SAR) Insights

Recent Cryo-EM and docking studies have revealed a lipid allosteric site on GlyT-2.

-

Tail Length: A C18 lipid tail (oleoyl) is optimal for penetrating the hydrophobic crevice of the transporter.

-

Head Group: Positively charged amino acid head groups (e.g., Lysine) interact with extracellular loops, anchoring the lipid while the tail wedges the transporter in an inactive conformation [5].

Part 3: Experimental Framework

To develop a viable GlyT-2 inhibitor, you must prove selectivity (vs. GlyT-1) and reversibility (to avoid ORG-25543-like toxicity).

Protocol A: High-Throughput Uptake Assay (The Gold Standard)

Objective: Determine IC50 and Selectivity.

System: HEK293 cells stably expressing human GlyT-2 (or GlyT-1 for counter-screen).

Reagents:

-

Assay Buffer: Modified Krebs-Ringer (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Control Buffer: Replace NaCl with Choline-Cl (validates Na+-dependence).

-

Tracer: [3H]-Glycine (Specific Activity ~40-60 Ci/mmol).

Step-by-Step Workflow:

-

Seeding: Plate cells at 50,000 cells/well in 96-well scintillant-coated plates (Cytostar-T) or standard plates for filtration.

-

Starvation: Wash cells 2x with Assay Buffer to remove endogenous glycine.

-

Pre-incubation: Add test compounds (0.1 nM – 10 µM) and incubate for 15 mins at 37°C.

-

Control: ALX-1393 (1 µM) as positive control for GlyT-2 inhibition.

-

-

Uptake Initiation: Add [3H]-Glycine (final conc. 100 nM).

-

Incubation: Incubate for 10–20 mins (must be within the linear phase of uptake).

-

Termination:

-

Filtration Method: Rapid vacuum filtration over GF/B filters; wash 3x with ice-cold buffer.

-

Scintillation: Add cocktail and count CPM.

-

-

Data Analysis: Subtract non-specific uptake (Choline buffer or excess cold glycine). Fit to sigmoidal dose-response curve.

Self-Validation Check:

-

Does the signal drop to near-zero in Choline buffer? If not, you are measuring diffusion, not transport.

-

Is the Z-factor > 0.5?

Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: Confirm mechanism (translocation blockade) and kinetics.

System: Whole-cell patch clamp on CHO-GlyT2 cells.

Solutions:

-

Extracellular: Standard Tyrode’s solution.

-

Intracellular (Pipette): 130 mM KCl, 10 mM HEPES, 10 mM EGTA (low Cl- concentration ensures inward currents are driven by Na+/Glycine cotransport).

Workflow:

-

Clamp: Voltage-clamp cells at -60 mV.

-

Substrate Application: Superfuse Glycine (50 µM) for 5s. Observe the inward current (I_gly).

-

Wash: Wash for 30s until baseline recovers.

-

Inhibitor Application: Pre-apply inhibitor for 1 min.

-

Re-challenge: Apply Glycine (50 µM) + Inhibitor.

-

Reversibility Check (Critical): Washout inhibitor for 5-10 mins and re-apply Glycine alone.

-

Pass: Current recovers >80% (indicates reversibility).

-

Fail: Current remains suppressed (indicates irreversible binding/toxicity risk).

-

Part 4: Screening Logic & Decision Matrix

This workflow ensures only safe, effective candidates proceed to in vivo testing.

Caption: Figure 2: The critical path for GlyT-2 inhibitor discovery. Note the specific "kill step" for irreversibility.

References

-

Mingorance-Le Meur, A., et al. (2011). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain.[6] British Journal of Pharmacology.

-

Horiuchi, M., et al. (2005). Potent, selective and orally active benzoylpiperidine glycine transport 2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[7]

-

Vivozon, Inc. (2024).[5] Vivozon receives MFDS approval for Opiranserin (VVZ-149) for post-operative pain. Clinical Trials Data.[4][5][8][9]

-

Mostyn, S.N., et al. (2019).[7][10] Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics.[11] eLife.

-

Shahsavar, A., et al. (2021).[3] Structural insights into the inhibition of glycine reuptake.[1][11] Nature.

Sources

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Opiranserin - Wikipedia [en.wikipedia.org]

- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opiranserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. New Type 2 Diabetes Treatments 2024-2025: Revolutionary Advances — The Online GP [theonlinegp.com]

- 10. researchgate.net [researchgate.net]

- 11. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products and clinically successful drugs has earned it the esteemed status of a "privileged scaffold." This guide provides a comprehensive technical overview of the piperidine moiety, exploring its fundamental properties, synthetic strategies, and profound impact on drug design and development. By delving into the causality behind its widespread use, we aim to equip researchers with the knowledge to effectively leverage this versatile scaffold in their own drug discovery endeavors.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The enduring success of the piperidine scaffold in medicinal chemistry is not a matter of chance; it is rooted in a unique combination of physicochemical and pharmacokinetic properties that enhance "druggability".[1]

1.1. Structural and Conformational Flexibility:

The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane.[2] This three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The ring's ability to undergo conformational inversion, although with a higher energy barrier than nitrogen inversion, provides a degree of flexibility that can be crucial for binding to dynamic protein pockets.[2] The nitrogen atom can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable in nonpolar environments.[2] This conformational preference can be strategically manipulated by chemists to fine-tune the molecule's overall shape and binding affinity.

1.2. Modulation of Physicochemical Properties:

The presence of the nitrogen atom imparts a basic character to the piperidine ring, allowing it to be protonated at physiological pH. This feature is instrumental in modulating a compound's aqueous solubility and its ability to form ionic interactions with acidic residues in target proteins.[3] The piperidine nitrogen can also act as a hydrogen bond acceptor, a critical interaction for molecular recognition.[1] Furthermore, the overall lipophilicity of a molecule can be fine-tuned by the introduction and modification of substituents on the piperidine ring, enabling chemists to strike the delicate balance between solubility and membrane permeability required for optimal oral bioavailability.[4]

1.3. Enhanced Pharmacokinetic Profile:

Incorporating a piperidine scaffold into a drug candidate often leads to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The heterocycle is generally metabolically stable, contributing to a longer half-life in the body.[4] However, the metabolic stability can be influenced by the substitution pattern, particularly at positions adjacent to the nitrogen atom.[4] The piperidine motif can also facilitate transport across biological membranes, enhancing drug absorption and distribution to the target tissues.[1] The ability to modulate lipophilicity and solubility through the piperidine scaffold also plays a key role in reducing toxicity.[4]

Synthetic Strategies for Piperidine Ring Construction

A vast and versatile toolbox of synthetic methodologies exists for the construction and functionalization of the piperidine ring, a testament to its importance in organic chemistry and drug discovery.[5] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

2.1. Catalytic Hydrogenation of Pyridines:

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1][6] This reaction involves the addition of hydrogen across the aromatic ring, typically using a heterogeneous catalyst.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [6]

-

Materials: Substituted pyridine (1.0 g), glacial acetic acid (5 mL), Platinum(IV) oxide (PtO₂, 5 mol%).

-

Procedure:

-

A solution of the substituted pyridine in glacial acetic acid is placed in a high-pressure reactor.

-

A catalytic amount of PtO₂ is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar at room temperature for 6-10 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired piperidine derivative.

-

This method is widely applicable, though the reaction conditions may need to be optimized depending on the substituents present on the pyridine ring.[6]

2.2. Intramolecular Cyclization Reactions:

Intramolecular cyclization strategies are powerful for constructing the piperidine ring from acyclic precursors. These methods offer excellent control over stereochemistry. A prominent example is the intramolecular aza-Michael addition.[2]

Conceptual Workflow for Intramolecular Aza-Michael Addition:

Caption: Intramolecular aza-Michael addition workflow.

In this approach, an acyclic precursor containing both an amine nucleophile and a Michael acceptor (an α,β-unsaturated carbonyl or nitrile) is treated with a base to induce cyclization, forming the piperidinone ring.[2] Subsequent reduction of the carbonyl group can yield the corresponding piperidine.

2.3. Other Key Synthetic Methods:

-

Dieckmann Condensation: This intramolecular condensation of a diester in the presence of a base is a classic method for forming cyclic β-keto esters, which can be further converted to piperidones.[6]

-

Nazarov Cyclization: This acid-catalyzed electrocyclic ring-closure of divinyl ketones can be adapted to synthesize piperidinone structures.[6]

-

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene provides a direct route to tetrahydropyridines, which can then be reduced to piperidines. This method offers excellent control over stereochemistry, particularly when chiral catalysts are employed.

The Piperidine Scaffold in Action: A Showcase of FDA-Approved Drugs

The versatility of the piperidine scaffold is best illustrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[4][5]

| Drug Name (Brand Name) | Year of Approval (US) | Therapeutic Indication |

| Methylphenidate (Ritalin) | 1955 | Attention Deficit Hyperactivity Disorder (ADHD), Narcolepsy[7] |

| Haloperidol (Haldol) | 1967 | Schizophrenia, Tourette's Syndrome[8] |

| Fentanyl (Sublimaze) | 1968 | Severe Pain |

| Paroxetine (Paxil) | 1992 | Depression, Anxiety Disorders |

| Donepezil (Aricept) | 1996 | Alzheimer's Disease[9] |

| Raloxifene (Evista) | 1997 | Osteoporosis, Breast Cancer Risk Reduction |

| Risperidone (Risperdal) | 1993 | Schizophrenia, Bipolar Disorder |

| Solifenacin (Vesicare) | 2004 | Overactive Bladder |

| Paliperidone (Invega) | 2006 | Schizophrenia, Schizoaffective Disorder |

| Abiraterone (Zytiga) | 2011 | Prostate Cancer |

| Palbociclib (Ibrance) | 2015 | Breast Cancer[10] |

| Brexpiprazole (Rexulti) | 2015 | Schizophrenia, Major Depressive Disorder[10] |

| Venetoclax (Venclexta) | 2016 | Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia[10] |

| Ribociclib (Kisqali) | 2017 | Breast Cancer[10] |

| Abemaciclib (Verzenio) | 2017 | Breast Cancer[10] |

| Gilteritinib (Xospata) | 2018 | Acute Myeloid Leukemia[10] |

| Lumateperone (Caplyta) | 2019 | Schizophrenia, Bipolar Depression[10] |

| Selpercatinib (Retevmo) | 2020 | Lung and Thyroid Cancers[10] |

| Sotorasib (Lumakras) | 2021 | Non-Small Cell Lung Cancer[10] |

| Mitapivat (Pyrukynd) | 2022 | Pyruvate Kinase Deficiency[10] |

| Fezolinetant (Veozah) | 2023 | Vasomotor symptoms due to menopause[10] |

This table is not exhaustive but highlights the broad applicability of the piperidine scaffold in treating a wide range of human diseases.

Structure-Activity Relationships (SAR): The Art of Fine-Tuning Piperidine Derivatives

The strategic modification of the piperidine scaffold is a cornerstone of the drug discovery process. Structure-activity relationship (SAR) studies guide medicinal chemists in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

4.1. Case Study: Piperidine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The piperidine scaffold is frequently employed in the design of kinase inhibitors. For example, in the development of ROCK-II inhibitors, a piperidine-containing compound emerged as an early lead with high affinity (IC₅₀ < 2 nM).[11] SAR studies revealed that the substitution pattern on the piperidine ring was critical for both potency and selectivity.

| Compound | R Group | ROCK-II IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/ROCK-II) |

| Lead Compound | H | < 2 | 127 | > 63 |

| Analog 1 | 4-F-Ph | 5 | 250 | 50 |

| Analog 2 | 3-MeO-Ph | 10 | > 1000 | > 100 |

Data is illustrative and based on trends described in the literature.

These illustrative data demonstrate how subtle changes to the substituent on the piperidine ring can significantly impact both the potency against the target kinase (ROCK-II) and the selectivity against off-target kinases (PKA). This process of iterative design, synthesis, and testing is fundamental to the development of safe and effective kinase inhibitors.

4.2. Case Study: Piperidine Derivatives as GPCR Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets. In the development of sigma-1 receptor (S1R) ligands, a series of piperidine and piperazine-based compounds were evaluated.[12] SAR studies highlighted the importance of the nature of the aromatic moiety attached to the piperidine/piperazine core for S1R affinity.

| Compound | Core | Aromatic Moiety | S1R Kᵢ (nM) |

| 6 | Piperazine | 2-Thienyl | 82 |

| 7 | Piperazine | 2-Furyl | 132 |

| 8 | Piperazine | Phenyl | 214 |

| 11 | Piperazine | 4-Cl-Phenyl | 390 |

Data from Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[12]

These results indicate that heterocyclic aromatic substituents are preferred over phenyl groups for S1R binding in this series, with the 2-thienyl group providing the highest affinity.[12] Such SAR insights are invaluable for guiding the design of more potent and selective GPCR ligands.

Mechanism of Action: How Piperidine-Containing Drugs Exert Their Effects

The piperidine scaffold is a component of drugs that act on a wide variety of biological targets. Understanding the mechanism of action at the molecular and cellular level is crucial for rational drug design.

5.1. Donepezil: Acetylcholinesterase Inhibition in Alzheimer's Disease

Donepezil is a centrally acting, reversible acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[9] By inhibiting AChE, donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, which is thought to improve cognitive function.[9]

Caption: Mechanism of action of Donepezil.

Donepezil's mechanism also involves interactions with other signaling pathways, including the inhibition of NF-κB and MAPK signaling pathways, which may contribute to its neuroprotective effects.[13]

5.2. Haloperidol: Dopamine D2 Receptor Antagonism in Schizophrenia

Haloperidol is a typical antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor in the brain.[8][12][14] The overactivity of dopamine pathways is implicated in the positive symptoms of schizophrenia, and by blocking D2 receptors, haloperidol helps to alleviate these symptoms.[12]

Caption: Mechanism of action of Haloperidol.

Haloperidol also has effects on other neurotransmitter systems, including noradrenergic, cholinergic, and histaminergic receptors, which contribute to its side effect profile.[8]

5.3. Methylphenidate: Dopamine and Norepinephrine Reuptake Inhibition in ADHD

Methylphenidate is a central nervous system stimulant used to treat ADHD. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[15][16] This blockade of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the prefrontal cortex, which is thought to improve attention and focus.[16]

Caption: Mechanism of action of Methylphenidate.

Conclusion and Future Perspectives

The piperidine scaffold has undeniably cemented its place as a cornerstone of medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have made it an indispensable tool in the development of a multitude of life-saving drugs. The continued exploration of novel synthetic methodologies for accessing diverse and complex piperidine derivatives will undoubtedly fuel the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the rational design of piperidine-based molecules targeting novel and challenging biological targets will remain a vibrant and fruitful area of research. The legacy of the piperidine scaffold is a testament to the power of a simple, yet elegant, chemical structure to profoundly impact human health.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Letters of Chemistry, Physics and Astronomy. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Synthesis and Structure-Activity Relationship of Piperidine-Derived Non-Urea Soluble Epoxide Hydrolase Inhibitors. PubMed. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

-

Direct Synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi Coupling of a 4-piperidylzinc Iodide With Aromatic Halides and Triflates. PubMed. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. PMC. [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

-

PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]

-

Donepezil. NCBI Bookshelf. [Link]

-

Haloperidol. NCBI Bookshelf. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

-

Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. ACS Publications. [Link]

-

Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

-

A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease. Frontiers. [Link]

-

2-Minute Neuroscience: Methylphenidate. YouTube. [Link]

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

-

Haloperidol Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Methylphenidate. NCBI Bookshelf. [Link]

-

effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]

-

Classics in Chemical Neuroscience: Haloperidol. ACS Publications. [Link]

-

trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. LOCKSS. [Link]

-

What is the mechanism of action (MOA) of Ritalin (methylphenidate)? Dr. Oracle. [Link]

-

What is the mechanism of action of Haldol (haloperidol) on dopamine receptors? Dr. Oracle. [Link]

-

Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 8. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

2-(Piperidin-2-yl)glycine hcl as a potential neurotransmitter uptake inhibitor

Investigating Potential as a Neurotransmitter Uptake Inhibitor[1]

Executive Summary

This technical guide provides a comprehensive framework for evaluating 2-(Piperidin-2-yl)glycine HCl (also referred to as

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic description to provide a rigorous investigational workflow , detailing the chemical handling, specific uptake assay protocols, and mechanistic validation required to characterize its activity at GABA (GAT) and Glycine (GlyT) transporters.

Molecular Architecture & Pharmacophore Analysis

To understand the potential of this compound, one must analyze its structural relationship to established neurotransmitters and inhibitors.[1]

-

The Piperidine Scaffold: Historically, the piperidine ring is the core of potent GABA uptake inhibitors like Tiagabine and Nipecotic Acid . It provides the necessary lipophilic bulk and rigidity to fit the orthosteric site of the GABA transporter (GAT-1).

-

The Glycine Moiety: The presence of the

-amino acid backbone suggests potential affinity for Glycine Transporters (GlyT1/GlyT2). However, the steric bulk of the piperidine ring at the -

Stereochemical Implications: The molecule possesses two chiral centers (the piperidine C2 and the glycine

-carbon). The biological activity is likely stereoselective, with the (

Table 1: Physicochemical Profile & Handling [1]

| Property | Specification | Technical Note |

| Chemical Formula | Hydrochloride salt ensures aqueous solubility.[1] | |

| Molecular Weight | ~194.66 g/mol (Salt) | Low MW facilitates blood-brain barrier (BBB) penetration modeling.[1] |

| Solubility | Water (>50 mM), DMSO | Critical: Dissolve in water/buffer for assays; avoid DMSO >0.1% in synaptic preps. |

| pKa Values | At physiological pH (7.4), the molecule is zwitterionic/cationic.[1] | |

| Storage | -20°C, Desiccated | Hygroscopic. Reconstitute fresh for kinetic assays. |

Mechanistic Hypothesis: Competitive Transporter Blockade

The primary hypothesis for this compound is Competitive Inhibition . Due to its structural homology with GABA and Glycine, it is predicted to bind to the substrate recognition site of the transporter, preventing the reuptake of the endogenous neurotransmitter without necessarily being translocated itself.

Diagram 1: Competitive Inhibition Mechanism at the Synapse

Caption: Schematic of competitive inhibition where 2-(Piperidin-2-yl)glycine occupies the transporter's orthosteric site, preventing neurotransmitter clearance and potentiating synaptic signaling.[1]

Experimental Protocol: Synaptosomal Uptake Assay

To validate the "Uptake Inhibitor" classification, you must perform a radioligand uptake assay using rat brain synaptosomes. This is the industry-standard method for determining

Phase A: Synaptosome Preparation (Crude P2 Fraction)

Objective: Isolate functional nerve terminals containing active transporters.

-

Dissection: Rapidly decapitate male Sprague-Dawley rats. Isolate the Cerebral Cortex (for GABA/Glutamate) and Brainstem/Spinal Cord (for Glycine).

-

Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose (buffered with 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer (10 strokes at 900 rpm).

-

Centrifugation 1: Centrifuge at

for 10 min at 4°C to remove nuclei/debris. Save the Supernatant (S1). -

Centrifugation 2: Centrifuge S1 at

for 20 min at 4°C. -

Resuspension: Discard supernatant. Resuspend the pellet (P2) in Krebs-Henseleit Buffer (KHB) .

-

KHB Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM

, 2.5 mM

-

Phase B: Radioligand Inhibition Assay

Objective: Measure the reduction in uptake of tritiated neurotransmitters in the presence of this compound.

Reagents:

-

Test Compound: this compound (Serial dilutions:

M to -

Radioligand:

-GABA (for GAT) or -

Non-Specific Control: 1 mM Nipecotic Acid (GABA) or 100

M Sarcosine (Glycine).

Workflow:

-

Pre-Incubation: Aliquot 100

L of synaptosomal suspension into tubes. Add 20-

Why 30°C? Physiological 37°C can cause rapid metabolic degradation of synaptosomes; 30°C preserves integrity while maintaining transporter kinetics.

-

-

Initiation: Add 20

L of -

Uptake Phase: Incubate for exactly 3 to 5 minutes .

-

Critical: This must be within the linear phase of uptake.

-

-

Termination: Rapidly dilute with 4 mL of ice-cold KHB and filter immediately through Whatman GF/B filters (pre-soaked in 0.05% Polyethyleneimine to reduce non-specific binding).

-

Washing: Wash filters

with 4 mL ice-cold buffer. -

Quantification: Transfer filters to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Raw CPM data must be converted to specific uptake to determine the potency of the inhibitor.

Calculation Logic

-

Specific Uptake:

. -

Percent Inhibition:

-

Curve Fitting: Plot log[Concentration] vs. % Inhibition. Fit to a non-linear regression (sigmoidal dose-response) to calculate

.[1] -

Calculation: Use the Cheng-Prusoff equation:

-

Where

is radioligand concentration and

-

Interpretation Guide

| Outcome ( | Classification | Actionable Insight |

| < 100 nM | Potent Inhibitor | Lead Candidate. Proceed to selectivity screening (GAT-1 vs GAT-3). |

| 100 nM - 10 | Moderate Inhibitor | Hit. Good starting point for SAR (Structure-Activity Relationship) optimization. |

| > 10 | Weak/Inactive | Scaffold Only. The steric bulk may be hindering binding.[1] Try N-methylation or ring expansion.[1] |

Advanced Validation: Electrophysiology

While uptake assays measure chemical flux, Whole-Cell Patch Clamp measures the functional consequence of that inhibition on synaptic currents.

-

Setup: Acute brain slices (Hippocampus CA1 for GABA).

-

Protocol: Record tonic inhibitory currents .

-

Expectation: If 2-(Piperidin-2-yl)glycine inhibits uptake, the ambient concentration of GABA in the slice will rise.[1] This will cause a shift in the holding current (a "tonic" current) and potentially prolong the decay time of evoked IPSCs (Inhibitory Post-Synaptic Currents).

-

Control: Apply the specific GAT-1 inhibitor NO-711 .[1] If your compound mimics this effect, the mechanism is confirmed.

Diagram 2: Assay Workflow

Caption: Step-by-step workflow for the radioligand uptake inhibition assay.

References

-

Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry. Link

-

Wolin, R. L., et al. (2004). "Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives." Bioorganic & Medicinal Chemistry. Link

-

Christensen, H., & Fonnum, F. (1991). "Uptake of glycine, GABA and glutamate by synaptic vesicles isolated from different regions of rat CNS."[2] Neuroscience Letters. Link

-

Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry. Link

-

Beart, P. M., & Snodgrass, S. R. (1975). "The use of nipecotic acid in the study of GABA uptake." Journal of Neurochemistry. Link

Sources

Investigating the CNS Activity of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most privileged scaffolds in medicinal chemistry. Its prevalence in both naturally occurring alkaloids with profound physiological effects and a vast array of clinically successful drugs underscores its remarkable versatility.[1] For researchers and drug development professionals focused on the central nervous system (CNS), piperidine derivatives are of particular interest due to their ability to interact with a wide range of neurological targets with high affinity and specificity.[2][3] This guide provides an in-depth technical overview of the core principles and methodologies for investigating the CNS activity of this important class of compounds, moving from foundational concepts to detailed experimental protocols. Our focus is on providing not just the "how" but the "why," empowering researchers to make informed decisions in their quest for novel CNS therapeutics.

The Piperidine Scaffold: A Privileged Structure for CNS Penetration and Target Engagement

The utility of the piperidine moiety in CNS drug design stems from a combination of favorable physicochemical properties.[1] Its saturated, flexible chair-like conformation allows for the precise spatial orientation of substituents to engage with the complex topographies of CNS receptors and enzyme active sites. Furthermore, the basic nitrogen atom is often protonated at physiological pH, which can facilitate crucial interactions with acidic residues in binding pockets and influence the overall pharmacokinetic profile of the molecule.[3]

A critical hurdle in CNS drug development is the ability of a compound to cross the blood-brain barrier (BBB). The physicochemical properties of piperidine derivatives, such as their modulated lipophilicity and potential for active transport, can be optimized to enhance brain penetration.[4] This inherent "drug-ability" makes the piperidine scaffold a foundational element in the design of therapeutics for a spectrum of neurological and psychiatric disorders.[5]

A Spectrum of CNS Activities: Targeting Key Neuromodulatory Systems

Piperidine derivatives have demonstrated a remarkable diversity of pharmacological effects on the CNS, attributable to their interaction with a wide array of molecular targets. This section will explore some of the most significant areas of investigation.

Modulation of Dopaminergic and Serotonergic Systems

Many piperidine-based compounds exhibit high affinity for dopamine and serotonin receptors and transporters, key players in the regulation of mood, cognition, and motor control.[6]

-

Dopamine D2 Receptor Antagonism: A significant number of antipsychotic drugs feature a piperidine moiety that is crucial for their interaction with the dopamine D2 receptor. These compounds act by blocking the effects of excess dopamine, a hallmark of psychosis.

-

Serotonin Transporter (SERT) Inhibition: Selective serotonin reuptake inhibitors (SSRIs), the frontline treatment for depression and anxiety, often incorporate a piperidine ring. By blocking the reuptake of serotonin from the synaptic cleft, these drugs enhance serotonergic neurotransmission.[7]

Acetylcholinesterase Inhibition for Cognitive Enhancement

A key strategy in the symptomatic treatment of Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). Several potent and selective AChE inhibitors are based on the piperidine scaffold.[8][9] Donepezil, a widely prescribed medication for Alzheimer's disease, features a benzylpiperidine moiety that plays a critical role in its binding to the active site of AChE.[10][11]

Opioid Receptor Modulation for Analgesia

The piperidine ring is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs.[12] These compounds exert their powerful pain-relieving effects by acting as agonists at μ-opioid receptors in the CNS.[13] The development of piperidine derivatives with mixed or biased opioid receptor activity is an active area of research aimed at achieving potent analgesia with reduced side effects.

NMDA Receptor Antagonism for Neuroprotection

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in the pathophysiology of several neurological disorders, including stroke and neurodegenerative diseases.[14] Certain piperidine derivatives have been shown to act as NMDA receptor antagonists, offering a potential avenue for neuroprotection by mitigating excitotoxicity.[15]

A Hierarchical Approach to CNS Activity Assessment: From In Vitro Screening to In Vivo Validation

A robust and logical workflow is essential for the efficient evaluation of piperidine derivatives for their CNS activity. This process typically begins with high-throughput in vitro screening to identify initial "hits" and progresses to more complex in vivo models to validate their therapeutic potential.

Caption: A streamlined workflow for CNS drug discovery, from initial target identification to clinical trials.

In Vitro Methodologies: Establishing Target Engagement and Cellular Effects

In vitro assays are the cornerstone of early-stage CNS drug discovery, providing a rapid and cost-effective means to assess the interaction of piperidine derivatives with their molecular targets and their effects on cellular function.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. Radioligand binding assays have traditionally been the gold standard, but fluorescence-based methods are gaining popularity due to their safety and ease of use.

Protocol: Dopamine D2 Receptor Binding Assay (Fluorescence-Based)

-

Cell Preparation: Utilize a stable cell line overexpressing the human dopamine D2 receptor.

-

Compound Preparation: Prepare a serial dilution of the test piperidine derivative.

-

Assay Setup: In a 384-well plate, add the test compound, a fluorescently labeled D2 receptor antagonist (e.g., a derivative of spiperone), and the cell suspension.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence signal using a plate reader equipped for time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar detection technology.

-

Data Analysis: The decrease in the fluorescence signal in the presence of the test compound is used to calculate its binding affinity (Ki) by applying the Cheng-Prusoff equation.

Neurotransmitter Transporter Uptake Assays

These assays are crucial for identifying compounds that modulate the activity of neurotransmitter transporters like SERT and the dopamine transporter (DAT).

Protocol: Serotonin Transporter (SERT) Uptake Assay

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human SERT.

-

Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with the test piperidine derivative or a known inhibitor (e.g., fluoxetine) for a defined period.

-

Substrate Addition: Add a labeled substrate, typically [3H]-serotonin, to initiate the uptake.

-

Uptake Termination: After a short incubation period (e.g., 10-15 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Measurement: Lyse the cells and measure the amount of radiolabeled serotonin taken up using a scintillation counter.

-

Analysis: The reduction in [3H]-serotonin uptake in the presence of the test compound is used to determine its inhibitory potency (IC50).

Neuroprotection Assays

For compounds being investigated for neurodegenerative diseases, it is essential to assess their ability to protect neurons from toxic insults.

Protocol: MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells, a common model for dopaminergic neurons.

-

Pre-treatment: Treat the cells with various concentrations of the test piperidine derivative for a specified duration (e.g., 2 hours).

-

Induction of Toxicity: Expose the cells to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons.

-

Assessment of Cell Viability: After 24-48 hours of incubation with MPP+, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Interpretation: An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

In Vivo Behavioral Models: Assessing Functional Outcomes in a Complex System

While in vitro assays are invaluable for initial screening, they cannot fully recapitulate the complexity of the CNS. Therefore, in vivo behavioral models in rodents are indispensable for validating the therapeutic potential of lead compounds.

Models for Anxiolytic and Antidepressant Activity

-

Elevated Plus-Maze (EPM): This test is widely used to screen for anxiolytic drugs. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time rodents spend in the open arms.

-

Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape.[16][17] The duration of immobility is measured, and antidepressant drugs are known to decrease this immobility time, suggesting an increase in coping behavior.[17]

Protocol: Forced Swim Test in Rats

-

Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Pre-test Session: On the first day, each rat is placed in the cylinder for a 15-minute adaptation period.

-

Drug Administration: On the second day, the test piperidine derivative or a reference antidepressant is administered at a specified time before the test.

-

Test Session: Each rat is placed in the cylinder for a 5-minute test session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

-

Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group indicates potential antidepressant activity.

Models for Cognitive Enhancement

-

Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents.[18][19] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][18]

Protocol: Novel Object Recognition Test in Mice

-

Habituation: The mouse is allowed to freely explore an open-field arena for a set period on the first day.

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object. A higher discrimination index in the drug-treated group suggests cognitive-enhancing effects.

Understanding the Mechanism: Elucidating Signaling Pathways

To move beyond a purely phenomenological understanding of a compound's effects, it is crucial to investigate its impact on intracellular signaling pathways.

Caption: Simplified signaling pathway of the dopamine D2 receptor and the inhibitory action of a piperidine antagonist.

The activation of G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor, by their endogenous ligands initiates a cascade of intracellular events.[20][21] For D2 receptors, this typically involves the inhibition of adenylyl cyclase by the Gαi subunit of the associated G-protein, leading to a decrease in cyclic AMP (cAMP) levels.[22] Piperidine-based antagonists block this signaling cascade by preventing dopamine from binding to the receptor.

Data Interpretation and Structure-Activity Relationships (SAR)

The quantitative data obtained from the aforementioned assays are crucial for establishing structure-activity relationships (SAR). By systematically modifying the structure of a lead piperidine derivative and assessing the impact on its biological activity, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative SAR Data for a Series of Piperidine-Based Acetylcholinesterase Inhibitors

| Compound ID | R1-Substituent | R2-Substituent | AChE IC50 (nM) |

| Lead-1 | H | H | 150.5 |

| Analog-1a | 4-Cl-Phenyl | H | 75.2 |

| Analog-1b | 3,4-di-Cl-Phenyl | H | 25.8 |

| Analog-2a | 4-Cl-Phenyl | Methyl | 10.3 |

| Analog-2b | 3,4-di-Cl-Phenyl | Methyl | 5.1 |

This is a hypothetical data set for illustrative purposes.

The data in Table 1 would suggest that the addition of electron-withdrawing groups to the phenyl ring at the R1 position and the presence of a methyl group at the R2 position enhance the inhibitory activity against AChE. This type of analysis guides the iterative process of lead optimization in drug discovery.

Conclusion and Future Directions

The piperidine scaffold continues to be a highly fruitful starting point for the design of novel CNS-active agents. The systematic application of the in vitro and in vivo methodologies outlined in this guide, coupled with a deep understanding of the underlying neurobiology and signaling pathways, is essential for the successful translation of promising piperidine derivatives from the laboratory to the clinic. Future research will likely focus on the development of piperidine-based compounds with enhanced target selectivity and "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, potentially leading to therapeutics with improved efficacy and reduced side effects. The continued exploration of the vast chemical space around the piperidine nucleus, guided by the principles of rational drug design and robust pharmacological evaluation, holds immense promise for addressing the unmet medical needs of patients with a wide range of neurological and psychiatric disorders.

References

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PubMed Central.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.

- Piperidine derivative having nmda receptor antagonistic activity. (2007).

- Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget.

- Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries.

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- KEGG PATHWAY Database. (2025).

- Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (n.d.). PubMed.

- Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). PubMed Central.

- Opioid signaling and design of analgesics. (n.d.). PubMed Central.

- Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). (1995). PubMed.

- Novel Object Recognition test. (2024). MMPC.org.

- Serotonin transporter regulation by cholesterol-independent lipid signaling. (2020). PubMed.

- Fentanyl. (n.d.). Wikipedia.

- Serotonin transporter. (n.d.). Wikipedia.

- Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.).

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

- Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (n.d.). Journal of Medicinal Chemistry.

- Drug Discovery in CNS: Finding a Target for What?. (n.d.).

- Drug Discovery Workflow - Wh

- Factsheet on the forced swim test. (2020). Understanding Animal Research.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).

- Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (2025). MDPI.

- Piperidine derivatives as nmda receptor antagonists. (2003).

- Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. (2019). Frontiers in Neuroscience.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- The future of CNS drug development: signs of real progress. (2025). Pharmafocus.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Serotonin signaling to regulate energy metabolism: a gut microbiota perspective. (n.d.). Oxford Academic.

- Molecular basis of opioid receptor signaling. (n.d.). Cell.

- Biochemistry, Dopamine Receptors. (n.d.).

- Illumination of serotonin transporter mechanism and role of the allosteric site. (2021). PubMed Central.

- Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (n.d.). PubMed.

- The D2-like DA Receptors Intracellular Signal Pathways. Shows the DA... (n.d.).

- From Bench to Bedside: A Review of Clinical Trials in Drug Discovery and Development. (2026). arXiv.

- Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. (2025).

- The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (n.d.). polen.itu.edu.tr.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 4. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 8. ijpsi.org [ijpsi.org]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fentanyl - Wikipedia [en.wikipedia.org]

- 13. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 15. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic Study on the Inhibition of Acetylcholinesterase by 1-Benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine Hydrochloride (E2020) [jstage.jst.go.jp]

- 18. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 19. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The 2-Substituted Piperazine Scaffold: A Technical Guide to Synthesis and Application

Abstract

The 2-substituted piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties makes it an invaluable tool for drug designers.[3][4] The two nitrogen atoms provide handles for synthetic diversification and act as key hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving pharmacokinetic profiles.[5][6] This guide provides an in-depth technical overview of the discovery and, critically, the chemical synthesis of this vital heterocyclic core. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key synthetic transformations, and a forward-looking perspective on the challenges and opportunities that remain.

Chapter 1: The 2-Substituted Piperazine: A Privileged Core in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to a range of different biological targets.[1] The piperazine ring, and particularly its 2-substituted variants, exemplifies this concept. The substitution at the C-2 position introduces a chiral center, allowing for three-dimensional diversity that is crucial for specific molecular recognition and improved therapeutic indices.

The inherent properties of the piperazine ring contribute significantly to its utility. The two nitrogen atoms allow for modulation of pKa, solubility, and lipophilicity, which are critical parameters for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] This synthetic tractability enables chemists to fine-tune a molecule's properties to enhance potency, selectivity, and bioavailability.[3]

The clinical relevance of this scaffold is demonstrated by its presence in numerous blockbuster drugs across diverse therapeutic areas. For instance, the HIV protease inhibitor Indinavir (Crixivan®) features a 2-substituted piperazine that is integral to its binding affinity.[7][8] Similarly, the smoking cessation aid Varenicline (Chantix®) incorporates the piperazine ring into a rigid polycyclic structure to achieve potent and selective interaction with nicotinic receptors.[9] In oncology, Imatinib (Gleevec®) utilizes a piperazine moiety to enhance kinase selectivity.[3] These examples underscore the profound impact of the 2-substituted piperazine core on modern medicine.

Chapter 2: Foundational Synthetic Strategies for the Piperazine Core

The construction of the 2-substituted piperazine ring can be approached from several strategic directions. The choice of route is often dictated by the desired substitution pattern, the required stereochemistry, and scalability considerations.

Cyclization of 1,2-Diamines: The Chiral Pool Approach

One of the most powerful and common strategies for synthesizing enantiomerically pure 2-substituted piperazines is to leverage the "chiral pool"—readily available, inexpensive, and optically pure starting materials.[10] Natural and unnatural α-amino acids are ideal precursors for this purpose.[11][12]

The general workflow involves the reduction of the carboxylic acid moiety of a protected α-amino acid to an alcohol, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate, mesylate, or halide). The N-protecting group is then removed, and the resulting amino group displaces the leaving group in an intramolecular cyclization to form a piperazin-2-one. Subsequent reduction of the amide yields the desired 2-substituted piperazine. A key advantage of this approach is that the stereochemistry at the C-2 position is directly inherited from the starting amino acid.

A practical and scalable four-step synthesis starting from α-amino acids has been described, which involves an aza-Michael addition as the key cyclization step.[11] This method allows for the creation of orthogonally protected piperazines, enabling selective functionalization of the two nitrogen atoms.[11]

Synthesis from Piperazin-2-ones and Diketopiperazines

Piperazin-2-ones and piperazine-2,5-diones (diketopiperazines) are versatile intermediates in the synthesis of 2-substituted piperazines.[7] These cyclic amides can be prepared by the cyclization of dipeptides or by building upon the pre-formed core.[13] The carbonyl group(s) offer a reactive site for further functionalization. For example, asymmetric alkylation of piperazin-2-one enolates can be used to introduce substituents at the C-3 position. The amide functionality can then be reduced to afford the corresponding piperazine.[7][14]